4-Fluoropicolinic acid
Overview
Description
4-Fluoropicolinic acid is an organic compound with the chemical formula C6H4FN2O2 . It is a heterocyclic organic compound . The compound appears as a white crystalline solid .
Molecular Structure Analysis
The molecular weight of 4-Fluoropicolinic acid is 141.0999 g/mol . The molecular formula is C6H4FNO2 . The IUPAC name for this compound is 4-fluoropyridine-2-carboxylic acid . The canonical SMILES representation is C1=CN=C(C=C1F)C(=O)O .
Physical And Chemical Properties Analysis
4-Fluoropicolinic acid has a boiling point of 292.3ºC at 760 mmHg . The density of this compound is 1.419 g/cm³ . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors .
Scientific Research Applications
Sensing Applications in Analytical Chemistry
Summary
Boronic acids, including 4-Fluoropicolinic acid, are increasingly utilized in diverse areas of research. One key application lies in sensing. Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions), making them suitable for various sensing applications. These can be homogeneous assays or heterogeneous detection methods. Detection occurs either at the sensing material’s interface or within the bulk sample.
Experimental Procedures
The interaction of boronic acids with diols allows their utilization in areas such as biological labeling, protein manipulation, and modification. Researchers have employed boronic acids for electrophoresis of glycated molecules. Additionally, they serve as building materials for microparticles used in analytical methods and in polymers for controlled insulin release.
Results
Quantitative data and statistical analyses specific to 4-Fluoropicolinic acid in these applications are not readily available. However, the compound’s interactions with diols and its utility in diverse sensing systems demonstrate its potential impact .
Separation Technologies
Summary
Boronic acids find applications in separation science. Researchers use them to develop stationary phases for chromatographic separations, particularly in the analysis of carbohydrates and glycoproteins.
Experimental Procedures
Scientists immobilize boronic acids on solid supports (such as silica or polymer beads) to create affinity-based chromatography columns. These columns selectively capture compounds containing diol groups, allowing efficient separation and analysis.
Results
While specific data related to 4-Fluoropicolinic acid in chromatography are limited, its potential as a ligand for carbohydrate separation is promising.
These applications highlight the versatility of 4-Fluoropicolinic acid in various scientific contexts. Further research and experimentation will provide deeper insights into its efficacy and impact across these fields . 🌟
Safety And Hazards
properties
IUPAC Name |
4-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJINJNLDNIFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592834 | |
Record name | 4-Fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropicolinic acid | |
CAS RN |
886371-78-4 | |
Record name | 4-Fluoro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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